N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide
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Overview
Description
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It is a versatile material used in scientific research. Its unique structure enables diverse applications ranging from drug development to material synthesis.
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, has been reported . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine nucleus . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, the synthesized bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .Scientific Research Applications
Synthesis and Anticancer Potential
One study demonstrates the synthesis of fused heterocyclic 1,3,5-triazines, including compounds structurally related to "N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide", showing moderate anti-proliferation potential against cancer cell lines. This indicates a promising avenue for developing anticancer agents based on this chemical structure (Bekircan et al., 2005).
Antioxidant Capacity
The same compounds were also tested for their antioxidant capacity, where they exhibited very high activity, surpassing widely used reference antioxidants. This suggests their potential use as powerful antioxidants in various therapeutic and preventive applications (Bekircan et al., 2005).
Heterocyclic Compound Synthesis
Another aspect of research focuses on the synthesis of new heterocyclic compounds, including imidazo and triazolopyridines, from dithioesters, demonstrating the versatility of this chemical structure in generating diverse biologically active molecules. This method provides an efficient and versatile approach for creating novel compounds with potential biological activities (Ramesha et al., 2016).
Antimicrobial Activity
Additionally, some derivatives have shown promising antimicrobial activity, indicating the broad spectrum of potential therapeutic applications beyond anticancer activity. This highlights the compound's role in synthesizing bioactive molecules capable of combating microbial infections (Hassan, 2013).
Insecticidal Agents
The synthesis and biochemical impacts of sulfonamide thiazole derivatives, as potential insecticidal agents, reveal another dimension of research applications. These studies investigate the insecticidal efficacy against specific pests, providing insights into the agricultural and environmental benefits of compounds related to "this compound" (Soliman et al., 2020).
Mechanism of Action
Target of Action
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide primarily targets the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. The inhibition of these targets can lead to the suppression of tumor growth and angiogenesis.
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activities of c-Met and VEGFR-2, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by this compound affects multiple biochemical pathways. The primary pathway affected is the c-Met signaling pathway, which is involved in cell growth and survival . Additionally, the VEGFR-2 pathway, which is crucial for angiogenesis, is also affected .
Result of Action
The result of this compound’s action is the inhibition of cell growth and angiogenesis . This is achieved through the inhibition of c-Met and VEGFR-2 kinases, leading to a decrease in cell proliferation and angiogenesis .
Future Directions
The future directions in the research of similar compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . There is also interest in creating compound collections containing “privileged scaffolds” to eliminate a number of problems featured by commercial compound libraries .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Related triazole compounds have been shown to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O2/c18-9(6-3-11-5-14-6)13-4-7-15-16-8-10(19)12-1-2-17(7)8/h1-3,5H,4H2,(H,11,14)(H,12,19)(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWCWABXZMWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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